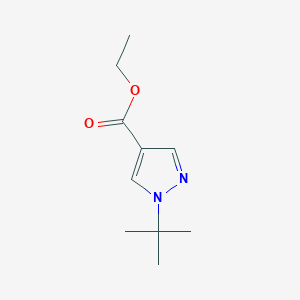
4-Ethoxy-2,6-diacetylpyridine
Übersicht
Beschreibung
“2,6-Diacetylpyridine” is an organic compound with the formula C5H3N(C(O)CH3)2. It is a white solid that is soluble in organic solvents. It is a disubstituted pyridine and is a precursor to ligands in coordination chemistry .
Synthesis Analysis
The synthesis of 2,6-diacetylpyridine begins with oxidation of the methyl groups in 2,6-lutidine to form dipicolinic acid. This process has been well established with potassium permanganate and selenium dioxide .
Molecular Structure Analysis
The molecular formula of 2,6-Diacetylpyridine is C9H9NO2 . For a more detailed structure analysis, you may want to refer to a chemistry database or resource.
Chemical Reactions Analysis
Diacetylpyridine is a popular starting material for ligands in coordination chemistry, often via template reactions .
Physical And Chemical Properties Analysis
2,6-Diacetylpyridine is a white solid that is soluble in organic solvents . For more detailed physical and chemical properties, you may want to refer to a chemistry database or resource .
Wissenschaftliche Forschungsanwendungen
Organometallic Compounds and Catalysis
4-Ethoxy-2,6-diacetylpyridine derivatives have been used in the synthesis of organometallic compounds. For instance, a palladium(II) compound derived from 2,6-diacetylpyridine mono(thiosemicarbazone) was synthesized, showing potential in catalytic applications and organometallic chemistry (Matesanz, Hernández, & Souza, 2014).
Schiff Base Ligand Synthesis
The compound has been used as a precursor for Schiff Base ligand synthesis. Research shows its use in the synthesis of 4-(allyloxy)-6-acetyl-2-carbethoxypyridine and 4-(allyloxy)-2,6-diacetylpyridine, highlighting its versatility in organic synthesis (Xu Nan-ping, 2006).
Synthetic Protocol Improvement
Efforts have been made to improve the synthetic protocols involving 2,6-diacetylpyridine derivatives, indicating their importance in organic chemistry and industrial applications (Asma et al., 2008).
Molecular Structure and Vibrational Analysis
Studies on the molecular structure and vibrational characteristics of 2-ethoxy-4-(pyridine-2yliminomethyl)-phenol, a related compound, have been conducted, contributing to the understanding of its physical and chemical properties (Hajam et al., 2021).
Extraction and Recovery of Metal Ions
Derivatives of 4-Ethoxy-2,6-diacetylpyridine have been employed in the extraction and recovery of noble metal ions from aqueous solutions, demonstrating its potential in environmental and analytical chemistry (Bożejewicz et al., 2021).
Ethylene Polymerization
The compound has been used in the formation of iron complexes for the oligomerization and polymerization of ethene and propene, indicating its role in polymer chemistry (Kaul et al., 2007).
Analytical Reagent for Copper(II) Determination
2,6-diacetylpyridine derivatives have been synthesized as analytical reagents for spectrophotometric determination of copper(II), showcasing its application in analytical methodologies (Reddy et al., 2008).
Learning and Memory Facilitation in Mice
Some derivatives have been studied for their effects on learning and memory facilitation in mice, indicating potential pharmaceutical applications (Zhang Hong-ying, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(6-acetyl-4-ethoxypyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-4-15-9-5-10(7(2)13)12-11(6-9)8(3)14/h5-6H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNLMVOIEUSWEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=C1)C(=O)C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-2,6-diacetylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![6,8-Dibromoimidazo[1,2-A]pyridine](/img/structure/B178526.png)
![Cyclopropanecarboxaldehyde, 2-(1,3-hexadienyl)-, [1S-[1alpha,2alpha(1E,3Z)]]-(9CI)](/img/structure/B178527.png)
